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Compound of Interest

Compound Name: 3-Ethyl-2-methylpyridine

Cat. No.: B077756

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Ethyl-2-
methylpyridine, a substituted pyridine derivative of interest in various chemical research
domains. Due to the limited availability of directly published spectra for this specific isomer, this
guide presents predicted Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass
Spectrometry (GC-MS) data based on the analysis of closely related structural isomers. The
methodologies provided are based on established protocols for the analysis of pyridine
derivatives.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 3-Ethyl-2-
methylpyridine. These predictions are derived from the known spectral characteristics of
iIsomeric and related compounds.

Table 1: Predicted *H NMR Chemical Shifts for 3-Ethyl-2-methylpyridine
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Predicted Chemical Shift

Protons Multiplicity
(S, ppm)
Pyridine-H6 8.3-8.5 Doublet (d)
Pyridine-H4 7.4-7.6 Doublet (d)
Pyridine-H5 70-7.2 Triplet (t)
-CH:- (Ethyl) 26-28 Quartet (q)
-CHs (Methyl) 24-26 Singlet (s)
-CHs (Ethyl) 1.2-1.4 Triplet (t)

Table 2: Predicted 13C NMR Chemical Shifts for 3-Ethyl-2-methylpyridine

Carbon Atom

Predicted Chemical Shift (6, ppm)

Pyridine-C2 157 - 160
Pyridine-C6 147 - 150
Pyridine-C3 138 - 141
Pyridine-C4 135-138
Pyridine-C5 121 -124
-CH2- (Ethyl) 24 - 27
-CHs (Methyl) 18-21
-CHs (Ethyl) 13- 16

Table 3: Expected GC-MS Data for 3-Ethyl-2-methylpyridine
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Parameter Expected Value

Molecular Formula CsH11N

Molecular Weight 121.18 g/mol

Major Mass Fragments (m/z) 121 (M+), 106 (M-15), 93 (M-28)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and GC-MS data for 3-
Ethyl-2-methylpyridine, based on standard practices for similar analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:
e Accurately weigh 5-10 mg of 3-Ethyl-2-methylpyridine.

» Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCIs).

o Transfer the solution to a clean, dry 5 mm NMR tube.

2. 1H NMR Acquisition:

e Spectrometer: 400 MHz or higher field strength NMR spectrometer.
e Pulse Sequence: Standard single-pulse sequence.

e Number of Scans: 16-32.

o Relaxation Delay: 1.0 s.

e Spectral Width: 0-12 ppm.

o Temperature: 298 K.

3. 13C NMR Acquisition:
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Spectrometer: 100 MHz or higher, corresponding to the *H frequency.
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
Number of Scans: 1024-4096, depending on sample concentration.
Relaxation Delay: 2.0 s.

Spectral Width: 0-180 ppm.

Temperature: 298 K.

Gas Chromatography-Mass Spectrometry (GC-MS)

1.

Sample Preparation:

Prepare a 1 mg/mL stock solution of 3-Ethyl-2-methylpyridine in a volatile organic solvent
such as dichloromethane or methanol.

Perform serial dilutions to a final concentration of approximately 10 pg/mL.

. GC Conditions:

Gas Chromatograph: Agilent 7890B GC System or equivalent.

Column: HP-5ms (30 m x 0.25 mm, 0.25 um film thickness) or equivalent nonpolar capillary
column.

Injector Temperature: 250 °C.

Injection Volume: 1 pL.

Split Ratio: 20:1.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:

o Initial temperature: 50 °C, hold for 2 minutes.
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o Ramp: 10 °C/min to 280 °C.
o Final hold: 5 minutes at 280 °C.
3. MS Conditions:
e Mass Spectrometer: Agilent 5977A MSD or equivalent.
« lonization Mode: Electron lonization (El).
 lonization Energy: 70 eV.
e Source Temperature: 230 °C.
e Quadrupole Temperature: 150 °C.
e Mass Range: m/z 30-300.
e Scan Speed: 1000 amul/s.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3-Ethyl-
2-methylpyridine.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Predicted GC-MS Fragmentation Pathway.

» To cite this document: BenchChem. [Spectroscopic Analysis of 3-Ethyl-2-methylpyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077756#spectroscopic-data-of-3-ethyl-2-
methylpyridine-nmr-gc-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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